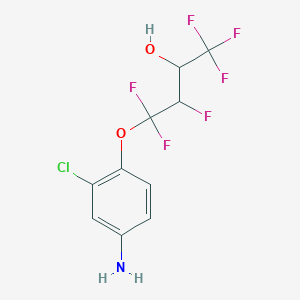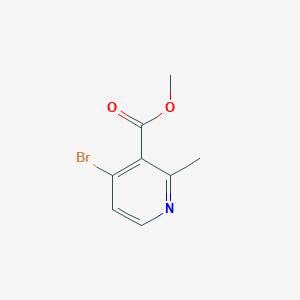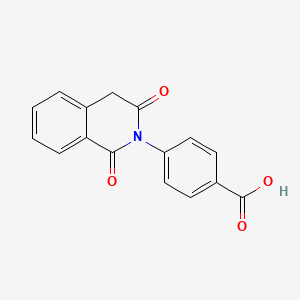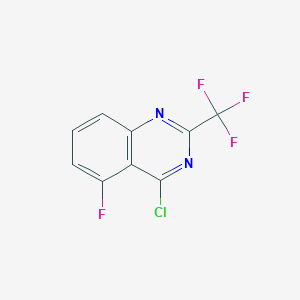
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline is an organic compound with a quinazoline ring structure substituted with chlorine, fluorine, and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate substituted anilines with various reagents. One common method is the cyclization of 2-aminobenzonitriles with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents, antimicrobial agents, and enzyme inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Drug Discovery: It is studied for its ability to modulate cell signaling pathways and inhibit specific enzymes, making it a valuable tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, cytochrome P450 enzymes, and proteases by binding to their active sites. This inhibition can modulate various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential as a pharmacophore in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H3ClF4N2 |
|---|---|
Peso molecular |
250.58 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3ClF4N2/c10-7-6-4(11)2-1-3-5(6)15-8(16-7)9(12,13)14/h1-3H |
Clave InChI |
AWSTVXCJEIRDSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=NC(=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


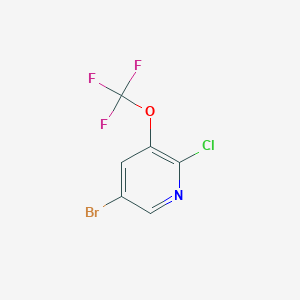
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)

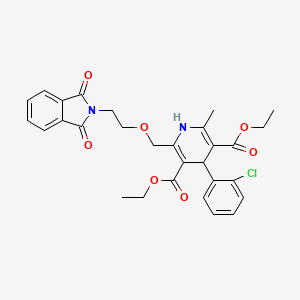

![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
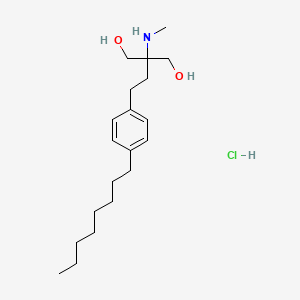
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)

